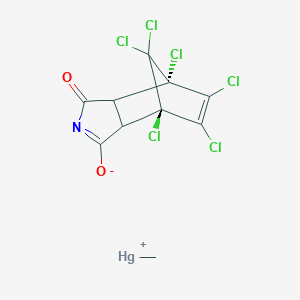
Methylmercurichlorendimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylmercurichlorendimide is a chemical compound with the molecular formula C9H2Cl6NO2CH3Hg It is known for its unique structure, which includes a methylmercury group attached to a chlorendimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylmercurichlorendimide typically involves the reaction of chlorendic anhydride with methylmercury chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of methylmercury chloride, which is a hazardous material. Safety protocols are strictly followed to prevent any exposure to mercury compounds. The industrial process also includes purification steps to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methylmercurichlorendimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of demethylated products.
Substitution: The chlorendimide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce chlorendic acid derivatives, while reduction reactions can lead to the formation of demethylated chlorendimide compounds.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its effects on biological systems, including its potential use as a biochemical probe.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Methylmercurichlorendimide is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methylmercurichlorendimide involves its interaction with specific molecular targets. The methylmercury group can bind to thiol groups in proteins, leading to the inhibition of certain enzymatic activities. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury chloride: Similar in structure but lacks the chlorendimide moiety.
Chlorendic anhydride: Contains the chlorendimide moiety but lacks the methylmercury group.
Dimethylmercury: Contains two methylmercury groups but lacks the chlorendimide moiety.
Uniqueness
Methylmercurichlorendimide is unique due to the presence of both the methylmercury group and the chlorendimide moiety
Propriétés
Numéro CAS |
5902-79-4 |
|---|---|
Formule moléculaire |
C10H5Cl6HgNO2 |
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
(1R,7S)-1,7,8,9,10,10-hexachloro-5-oxo-4-azatricyclo[5.2.1.02,6]deca-3,8-dien-3-olate;methylmercury(1+) |
InChI |
InChI=1S/C9H3Cl6NO2.CH3.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;;/h1-2H,(H,16,17,18);1H3;/q;;+1/p-1/t1?,2?,7-,8+;; |
Clé InChI |
IMSOXJKYMMAOIC-FJLLQOIGSA-M |
SMILES isomérique |
C[Hg+].C12C(C(=O)N=C1[O-])[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C[Hg+].C12C(C(=O)N=C1[O-])C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


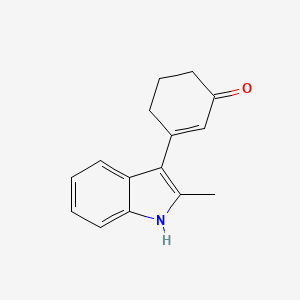
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)

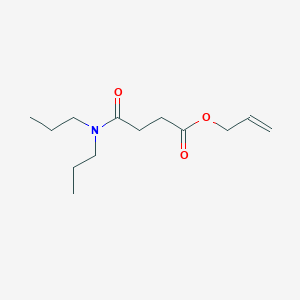

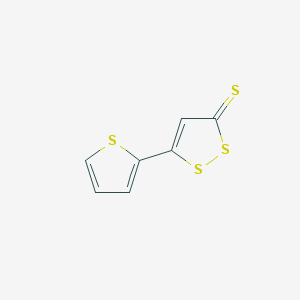

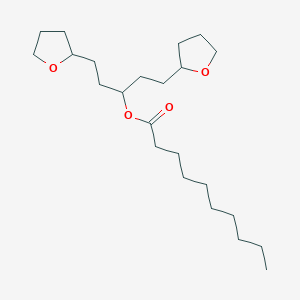
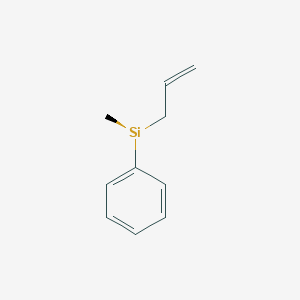

![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)



